molecular formula C10H20N2O B1265459 N,N-Diethylnipecotamide CAS No. 3367-95-1

N,N-Diethylnipecotamide

Cat. No.: B1265459
CAS No.: 3367-95-1
M. Wt: 184.28 g/mol
InChI Key: ZXQKYQVJDRTTLZ-UHFFFAOYSA-N
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Mechanism of Action

N,N-Diethylnipecotamide, also known as N,N-Diethylpiperidine-3-carboxamide, is a chemical compound with the molecular formula C10H20N2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to participate as a ligand in the synthesis of dimeric halocopper(I) complexes . .

Biochemical Pathways

It is known to participate in the synthesis of dimeric halocopper(I) complexes

Biochemical Analysis

Biochemical Properties

N,N-Diethylnipecotamide plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of dimeric halocopper(I) complexes . It interacts with various enzymes and proteins, including acyl-CoA:cholesterol acyltransferase inhibitors and alpha 7 nicotinic acetylcholine receptor agonists . These interactions are crucial for its function in inhibiting or activating specific biochemical pathways, thereby influencing cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to interact with NMDA receptors, affecting their phosphorylation and activity, which in turn impacts neuronal signaling and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a bidentate chelating ligand, forming complexes with metal ions such as copper(I) . This binding can lead to enzyme inhibition or activation, altering gene expression and cellular responses. The compound’s ability to form stable complexes is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that its activity can vary depending on the duration of exposure, with potential implications for its use in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent responses is essential for determining the therapeutic window and potential risks associated with its use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways can influence the overall metabolic state of cells, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylnipecotamide can be synthesized through the reaction of nipecotic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylnipecotamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylnipecotamide is unique due to its specific positioning of the diethylamino group and the carboxamide group at the 3-position of the piperidine ring. This unique structure allows it to form stable complexes with metal ions and interact with specific biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-diethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKYQVJDRTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955287
Record name N,N-Diethylpiperidine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3367-95-1
Record name N,N-Diethyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3367-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotamide, N,N-diethyl-
Source ChemIDplus
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Record name N,N-Diethylpiperidine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperidine-3-carboxamide
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Record name N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the carboxamide group in N,N-diethylnipecotamide analogs influence their temperature-responsive behavior in solution?

A1: Research indicates that the position of the carboxamide group within the piperidine ring of this compound analogs plays a crucial role in determining their temperature-responsive behavior in aqueous solutions. [] For instance, poly(N-acryloyl-nipecotamide) (PNANAm), where the carboxamide group is attached to the 3-position of the piperidine ring, exhibits an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS) under certain conditions. [] This means that PNANAm transitions from a soluble state to an insoluble state upon heating above the UCST. Conversely, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), where the carboxamide group is directly attached to the nitrogen of the piperidine ring, displays a lower critical solution temperature (LCST). [] This implies that PNADNAm transitions from a soluble state to an insoluble state upon cooling below the LCST. The contrasting behavior highlights the significance of the carboxamide group's position in dictating the temperature-dependent solubility of these polymers.

Q2: Can you describe a method for synthesizing the stereoisomers of a compound containing the this compound moiety?

A3: The synthesis of stereoisomers for compounds containing the this compound moiety, such as α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene (1), can be achieved through a multi-step process. [] Racemic ethyl nipecotate is first resolved using diastereomeric (-)-D- and (+)-L-tartrate salt formation to obtain the individual enantiomers. [] These are then hydrolyzed to their corresponding nipecotic acids, followed by conversion into t-BOC protected derivatives. [] Treatment with diethylamine and isobutyl chloroformate, followed by deprotection, yields (R)- and (S)-N,N-diethylnipecotamides. [] These enantiopure intermediates can then be condensed with appropriate reagents, such as α,α'-dibromo-p-xylene in this example, to yield the desired (R,R)- and (S,S)- isomers. [] This approach allows for the controlled synthesis of specific stereoisomers, enabling the investigation of their individual properties and biological activities.

Q3: What analytical techniques are typically employed to characterize and quantify this compound and its derivatives?

A4: A range of analytical techniques is commonly employed to characterize and quantify this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure and studying conformational dynamics. [] Specifically, 1H NMR spectroscopy provides detailed information on the hydrogen environments within the molecule, allowing researchers to analyze conformational equilibria and hydrogen bonding interactions. [] Furthermore, techniques like chiral high-performance liquid chromatography (HPLC) are crucial for separating and analyzing individual stereoisomers of these compounds, as demonstrated in the separation of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene isomers. [] These analytical tools are essential for comprehensive characterization and understanding the properties of this compound and its analogs.

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